
Pentafluorophenylgermanium tribromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentafluorophenylgermanium tribromide is an organogermanium compound with the molecular formula C6Br3F5Ge This compound is characterized by the presence of a germanium atom bonded to a pentafluorophenyl group and three bromine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentafluorophenylgermanium tribromide typically involves the reaction of pentafluorophenylgermanium trichloride with bromine. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms with bromine atoms. The general reaction can be represented as follows:
C6F5GeCl3+3Br2→C6F5GeBr3+3Cl2
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pentafluorophenylgermanium tribromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Oxidation and Reduction Reactions: The germanium center can undergo oxidation or reduction, leading to the formation of different oxidation states of germanium.
Complexation Reactions: The compound can form complexes with transition metals, which can be useful in catalysis and material science.
Common Reagents and Conditions
Nucleophiles: Alkyl or aryl lithium reagents, Grignard reagents.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl lithium reagents can yield pentafluorophenylgermanium alkyl derivatives, while oxidation reactions can produce pentafluorophenylgermanium oxides.
Aplicaciones Científicas De Investigación
Pentafluorophenylgermanium tribromide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Material Science: The compound’s ability to form complexes with transition metals makes it useful in the development of new materials with unique properties.
Biology and Medicine:
Industry: The compound can be used in the production of specialized polymers and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of pentafluorophenylgermanium tribromide involves its interaction with various molecular targets and pathways. The germanium center can coordinate with different ligands, leading to the formation of stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The pentafluorophenyl group enhances the compound’s stability and reactivity, making it a versatile reagent in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Pentafluorophenylgermanium trichloride: Similar structure but with chlorine atoms instead of bromine.
Pentafluorophenylgermanium triiodide: Similar structure but with iodine atoms instead of bromine.
Pentafluorophenylsilicon tribromide: Similar structure but with silicon instead of germanium.
Uniqueness
Pentafluorophenylgermanium tribromide is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon analogs. The bromine atoms also provide different reactivity patterns compared to chlorine or iodine, making it a valuable compound for specific synthetic applications.
Propiedades
Número CAS |
35369-95-0 |
|---|---|
Fórmula molecular |
C6Br3F5Ge |
Peso molecular |
479.40 g/mol |
Nombre IUPAC |
tribromo-(2,3,4,5,6-pentafluorophenyl)germane |
InChI |
InChI=1S/C6Br3F5Ge/c7-15(8,9)6-4(13)2(11)1(10)3(12)5(6)14 |
Clave InChI |
SJLCQPNFBXCMGW-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)[Ge](Br)(Br)Br)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


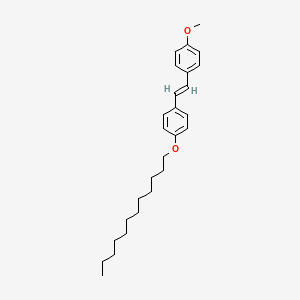
![Bis[4-(chloromethyl)phenyl]methanone](/img/structure/B14676602.png)
![Methyl 7,7-dimethyl-5-nitrobicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B14676610.png)
![Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B14676613.png)

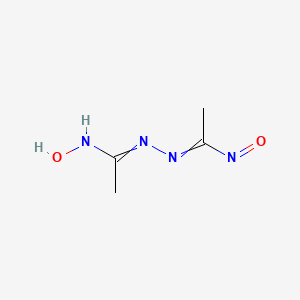

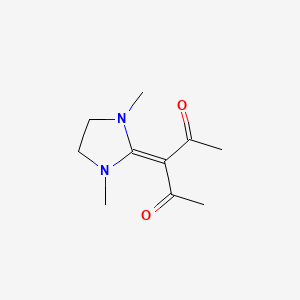
![2-Oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylic acid](/img/structure/B14676640.png)
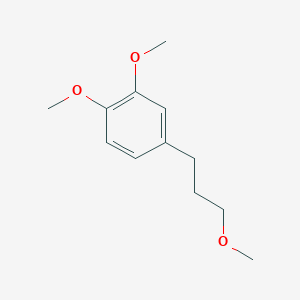
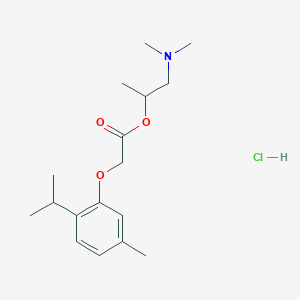
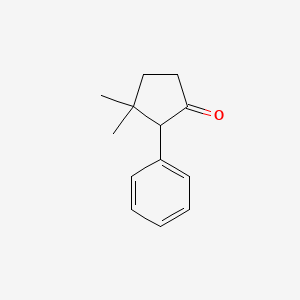
![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676671.png)

